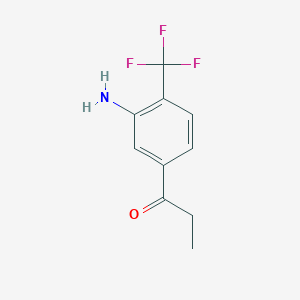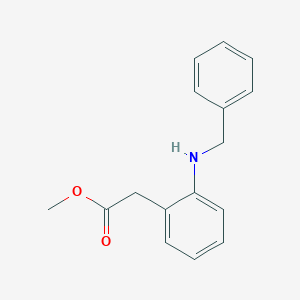
2-Benzylamino-phenyl-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylamino-phenyl-acetic acid methyl ester is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol It is a derivative of phenylacetic acid and is characterized by the presence of a benzylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylamino-phenyl-acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. One common method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides a convenient and efficient route to the methyl ester . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents such as TMSCl can contribute to the cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzylamino-phenyl-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or halides can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzylamino derivatives.
Scientific Research Applications
2-Benzylamino-phenyl-acetic acid methyl ester has several scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis and can be used to prepare various derivatives for further study.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzylamino-phenyl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid methyl ester: Lacks the benzylamino group, making it less versatile in certain reactions.
Benzylamino-phenylacetic acid: The free acid form, which may have different solubility and reactivity properties.
Benzylamino-benzoic acid methyl ester: Similar structure but with a benzoic acid core, leading to different chemical behavior.
Uniqueness
2-Benzylamino-phenyl-acetic acid methyl ester is unique due to the presence of both the benzylamino and ester functional groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 2-[2-(benzylamino)phenyl]acetate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 |
InChI Key |
VWCPPLFLPJHKKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


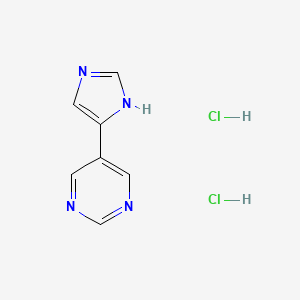

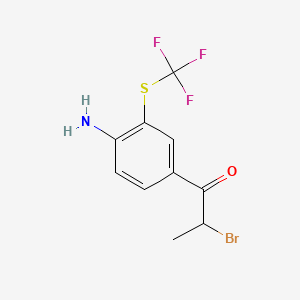


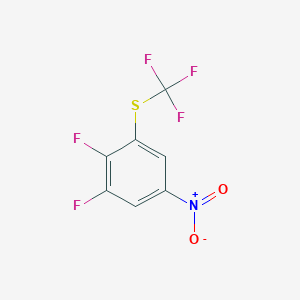
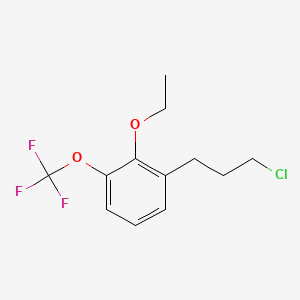
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)

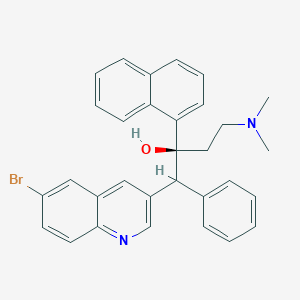
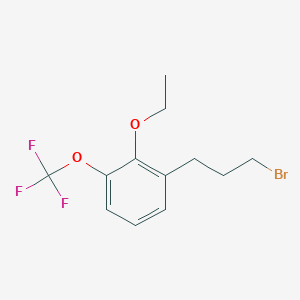
![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)
![4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14053065.png)
